molecular formula C20H20Cl2N2O2 B3987783 Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3987783
M. Wt: 391.3 g/mol
InChI Key: XELJYQURIXLPHJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multi-step reactions. One common method includes the following steps:

    Nitration: The starting material, a substituted benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form an amide.

    Cyclization: The amide undergoes cyclization to form the quinoline core.

    Substitution: The quinoline core is further functionalized by introducing the ethyl ester and chloro groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted quinolines.

Scientific Research Applications

Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate
  • 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate
  • Ethyl 4-(2-methylanilino)-2-methylquinoline-6-carboxylate

Uniqueness

Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is unique due to the presence of both the ethyl ester and chloro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2.ClH/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3;/h5-11H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJYQURIXLPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

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